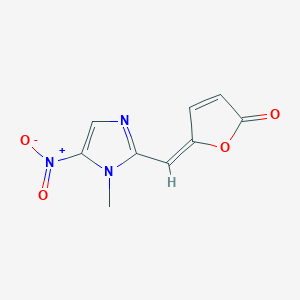
顺式-2,6-二甲基哌啶
描述
科学研究应用
奈芬在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其对烟碱型乙酰胆碱受体的影响及其潜在的神经保护特性。
医学: 研究其降血压作用和治疗神经退行性疾病的潜在用途。
工业: 用于开发新材料,并作为各种化学反应的催化剂 .
作用机制
奈芬通过作为烟碱型乙酰胆碱受体拮抗剂发挥作用。它与这些受体结合,抑制乙酰胆碱的作用,乙酰胆碱是一种参与肌肉收缩和其他生理过程的神经递质。这种抑制导致血压下降,使其在治疗高血压方面有用。 分子靶标包括烟碱型乙酰胆碱受体,所涉及的途径与胆碱能系统有关 .
类似化合物:
毛果芸香碱: 另一种与乙酰胆碱受体相互作用的化合物,但起激动剂作用而不是拮抗剂作用。
米库氯铵: 一种作用机制不同但治疗应用相似的神经肌肉阻滞剂。
伐尼克兰: 一种用于戒烟的烟碱受体部分激动剂。
奈芬的独特性: 奈芬的独特性在于其作为具有降血压作用的烟碱型乙酰胆碱受体拮抗剂的特定作用。 与其他类似化合物不同,奈芬主要用于其神经保护和降血压特性,使其在医学和科学研究中都成为宝贵的化合物 .
准备方法
合成路线和反应条件: 奈芬可以通过 2,6-二甲基吡啶的氢化合成。该反应通常涉及在升高的温度和压力下使用氢气和钯催化剂。 该过程以 2,6-二甲基哌啶为主要产物 .
工业生产方法: 在工业环境中,奈芬的生产涉及大型氢化反应器,其中在钯催化剂的存在下,2,6-二甲基吡啶被氢化。 反应条件被仔细控制以确保最终产物的产率高且纯度高 .
反应类型:
氧化: 奈芬可以发生氧化反应,形成相应的 N-氧化物。
还原: 它可以进一步还原以形成各种哌啶衍生物。
取代: 奈芬可以参与亲核取代反应,其中氮原子可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用钯或铂催化剂的催化氢化。
取代: 在碱性条件下,试剂如卤代烷或酰氯。
主要产品:
氧化: 形成 N-氧化物。
还原: 形成不同的哌啶衍生物。
取代: 形成具有各种官能团的取代哌啶
相似化合物的比较
Pilocarpine: Another compound that interacts with acetylcholine receptors but acts as an agonist rather than an antagonist.
Mivacurium: A neuromuscular blocker with a different mechanism of action but similar therapeutic applications.
Rivanicline: A nicotinic receptor partial agonist used in smoking cessation.
Uniqueness of Nanofin: Nanofin’s uniqueness lies in its specific action as a nicotinic acetylcholine receptor antagonist with antihypertensive effects. Unlike other similar compounds, Nanofin is primarily used for its neuroprotective and antihypertensive properties, making it a valuable compound in both medical and scientific research .
属性
IUPAC Name |
2,6-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-45-7 (hydrochloride) | |
| Record name | Nanofin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048527 | |
| Record name | 2,6-Lupetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.56 [mmHg] | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-03-0, 766-17-6 | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nanofin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanofin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Lupetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nanofin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANOFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of cis-2,6-dimethylpiperidine?
A1: cis-2,6-Dimethylpiperidine predominantly adopts a chair conformation with the nitrogen lone pair in the equatorial position. This preference is driven by the larger A-value of the methyl group compared to the nitrogen lone pair, favoring their equatorial placement to minimize steric interactions [, ].
Q2: How does the cis-2,6-dimethylpiperidine moiety contribute to the catalytic activity of chiral amino alcohol ligands?
A2: In chiral amino alcohol ligands anchored to polystyrene resins, the cis-2,6-dimethylpiperidine unit acts as a sterically demanding group, enhancing the enantioselectivity of reactions like the diethylzinc addition to benzaldehyde. This is attributed to the restricted rotation around the C-N bond due to the bulky substituents, creating a well-defined chiral environment around the metal center [].
Q3: Can cis-2,6-dimethylpiperidine be used in deprotonative metalation reactions?
A3: Yes, cis-2,6-dimethylpiperidine can act as a catalyst in conjunction with alkyl Grignard reagents for the deprotonative metalation of chlorothiophene at room temperature. This method offers a mild and efficient route to generate thienyl Grignard reagents, which can be further utilized in polymerization or cross-coupling reactions [].
Q4: Are there any known applications of cis-2,6-dimethylpiperidine in the context of frustrated Lewis pairs?
A4: Research indicates that the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to the formation of a trimethylene-bridged frustrated N/B Lewis pair. This Lewis pair, generated in situ, can react with carbon monoxide and subsequently with various substrates like CO2, terminal alkynes, and dihydrogen, showcasing its potential in small molecule activation [].
Q5: Does cis-2,6-dimethylpiperidine exhibit any corrosion inhibition properties?
A5: Electrochemical studies have demonstrated that cis-2,6-dimethylpiperidine can act as a mixed-type corrosion inhibitor for iron in perchloric acid. It adsorbs onto the iron surface, forming a protective layer and hindering both the anodic and cathodic corrosion processes. The efficiency of inhibition is influenced by the concentration of cis-2,6-dimethylpiperidine and follows a Langmuir adsorption isotherm [].
Q6: How does cis-2,6-dimethylpiperidine influence the structure and properties of organometallic compounds?
A7: Incorporating cis-2,6-dimethylpiperidine as a ligand in organometallic complexes, particularly sodium zincates, has yielded interesting structural motifs and reactivity patterns. The steric bulk of cis-2,6-dimethylpiperidine can dictate the nuclearity and aggregation state of these complexes, influencing their reactivity as bases and nucleophiles in various organic transformations [, ].
Q7: Have any crystal structures been reported for compounds containing cis-2,6-dimethylpiperidine?
A8: Yes, crystallographic studies have elucidated the structures of several compounds containing cis-2,6-dimethylpiperidine. These include terephthalic acid salts [], tetrafluorophenylmercurials [], and borataepoxide systems [], providing insights into the conformational preferences and intermolecular interactions of this molecule.
Q8: What is the impact of the cis-2,6-dimethylpiperidine moiety on the spectroscopic properties of molecules?
A9: The presence of cis-2,6-dimethylpiperidine can significantly impact NMR spectroscopic data, particularly in cases involving restricted rotation. For instance, in N-(1-naphthoyl)-cis-2,6-dimethylpiperidine, the bulky substituents lead to correlated rotation about the aryl-CO and amide bonds, evidenced by distinct dynamic NMR behavior and slower rotation rates compared to less hindered analogs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)


![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)






![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)


